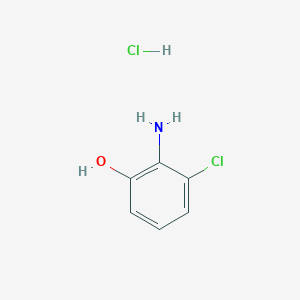

2-Amino-3-chlorophenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-chlorophenol hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO. It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chlorophenol hydrochloride typically involves the chlorination of 2-amino-phenol. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst. The process can be summarized as follows:

Chlorination: 2-amino-phenol is treated with chlorine gas in the presence of hydrochloric acid.

Isolation: The resulting 2-amino-3-chlorophenol is then isolated and purified.

Formation of Hydrochloride Salt: The purified compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Large quantities of 2-amino-phenol are chlorinated using chlorine gas.

Continuous Isolation and Purification: The product is continuously isolated and purified using industrial-scale equipment.

Conversion to Hydrochloride Salt: The purified 2-amino-3-chlorophenol is converted to its hydrochloride salt form for stability and ease of handling.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-chlorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorine atom can be reduced to form 2-amino-phenol.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed:

Oxidation: Nitro derivatives of 2-amino-3-chlorophenol.

Reduction: 2-amino-phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Amino-3-chlorophenol hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are utilized in the development of medications targeting several health conditions, including:

- Anticancer Drugs : The compound is involved in synthesizing agents that resist tumor growth. For instance, it plays a role in the production of 4-amino-3-chlorophenol, which has been linked to anticancer properties .

- Analgesics and Antipyretics : Due to its chemical structure, it can be modified to create compounds that alleviate pain and reduce fever.

Case Study : Research has indicated that derivatives of 2-amino-3-chlorophenol exhibit significant activity against cancer cell lines, demonstrating potential for further development into therapeutic agents .

This compound is also relevant in environmental science:

- Disinfection Byproducts : It is studied as a disinfection byproduct in chlorinated drinking water. Understanding its formation and potential health impacts is crucial for water safety regulations .

Case Study : A comprehensive investigation into disinfection byproducts revealed that compounds like this compound could pose health risks when present in drinking water due to their carcinogenic potential .

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions:

- Diazotization : The initial step involves converting sulfanilic acid into a diazonium salt.

- Coupling Reaction : This diazonium salt then undergoes a coupling reaction with m-chlorophenol to form an azo compound.

- Reduction : Finally, the azo compound is reduced to yield the target product.

This multi-step synthesis can be optimized using microchannel reactors to enhance yield and purity while minimizing byproducts .

Wirkmechanismus

The mechanism of action of 2-amino-3-chlorophenol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

4-Amino-3-chlorophenol: Similar structure but with the amino and chlorine groups in different positions.

2-Amino-4-chlorophenol: Another isomer with different positioning of functional groups.

2-Amino-3-bromophenol: Similar compound with bromine instead of chlorine.

Uniqueness: 2-Amino-3-chlorophenol hydrochloride is unique due to its specific positioning of the amino and chlorine groups, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable for specific applications in research and industry.

Biologische Aktivität

2-Amino-3-chlorophenol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₆ClN₁O

- Molecular Weight : 145.57 g/mol

- CAS Number : 56962-00-6

Target and Mode of Action

The primary biological target of 2-amino-3-chlorophenol is flavin-dependent monooxygenases . This compound interacts with these enzymes, initiating degradation processes that are crucial for its biological activity. The degradation occurs through two main biochemical pathways, which involve the cleavage of chlorinated aromatic compounds.

Biochemical Pathways

This compound participates in the degradation of chlorinated aromatic compounds by interacting with enzymes such as 2-aminophenol 1,6-dioxygenase , leading to the formation of less toxic metabolites like 5-chloropicolinic acid .

Antimicrobial Properties

Research indicates that 2-amino-3-chlorophenol exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, including prostate (PC-3), lung (NCI-H460), and breast (MCF7) cancers. The results demonstrated varying degrees of sensitivity, with some derivatives showing promising growth inhibition rates:

| Compound | Cell Line | Growth Inhibition (%) | PGI Value |

|---|---|---|---|

| 6h | SNB-19 | High | 65.12 |

| 6d | MCF7 | High | 24.79 |

| 6e | NCI-H460 | Moderate | 55.61 |

These findings suggest that modifications to the structure of 2-amino-3-chlorophenol can enhance its anticancer properties .

Animal Studies

Toxicity studies in rats and mice have shown that high doses of 2-amino-3-chlorophenol can lead to significant adverse effects, including liver and kidney damage. In a study where rats were fed diets containing up to 20,000 ppm , notable findings included:

- Increased relative weights of kidneys and liver.

- Histopathological changes such as hyperplasia in the forestomach.

- Incidence of squamous cell papillomas in the forestomach at higher doses .

Occupational Exposure

Clinical studies involving workers handling chlorinated phenols revealed elevated levels of methemoglobin in blood samples, indicating potential hematological effects associated with exposure to this compound .

Pharmacokinetics

The pharmacokinetic profile of 2-amino-3-chlorophenol indicates high gastrointestinal absorption and inhibition of CYP3A4 enzymes, which may influence the metabolism of co-administered drugs. Its distribution within tissues is facilitated by interactions with various transporters, affecting its bioavailability and therapeutic efficacy.

Eigenschaften

IUPAC Name |

2-amino-3-chlorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGFSLMGWSMKMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.